molecular formula C9H16ClF6N2P B165833 1-(Chloro-1-pyrrolidinylmethylene)pyrrolidinium Hexafluorophosphate CAS No. 135540-11-3

1-(Chloro-1-pyrrolidinylmethylene)pyrrolidinium Hexafluorophosphate

Cat. No.: B165833
CAS No.: 135540-11-3
M. Wt: 332.65 g/mol
InChI Key: NHEGCUSBUWGOQM-UHFFFAOYSA-N
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Description

1-(Chloro-1-pyrrolidinylmethylene)pyrrolidinium Hexafluorophosphate is a chemical compound with the molecular formula C(9)H({16})ClF(_6)N(_2)P. It is known for its use in various chemical reactions, particularly in organic synthesis. This compound is typically found as a white to light yellow powder and is sensitive to light and moisture .

Scientific Research Applications

1-(Chloro-1-pyrrolidinylmethylene)pyrrolidinium Hexafluorophosphate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules through condensation reactions.

    Biology: The compound is studied for its potential interactions with biological molecules, which can lead to the development of new drugs or biochemical tools.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: It is utilized in the production of specialty chemicals and materials, owing to its reactivity and versatility.

Safety and Hazards

This compound is classified as irritating to eyes, respiratory system, and skin . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if eye or skin irritation persists .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Chloro-1-pyrrolidinylmethylene)pyrrolidinium Hexafluorophosphate involves the reaction of pyrrolidine with a chlorinating agent in the presence of hexafluorophosphoric acid. The reaction is typically carried out under an inert atmosphere to prevent moisture and light from affecting the product. The general reaction scheme can be summarized as follows:

[ \text{Pyrrolidine} + \text{Chlorinating Agent} + \text{Hexafluorophosphoric Acid} \rightarrow \text{this compound} ]

Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized conditions to ensure higher yields and purity. The process includes rigorous control of temperature, pressure, and the use of high-purity reagents. The product is then purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions: 1-(Chloro-1-pyrrolidinylmethylene)pyrrolidinium Hexafluorophosphate undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.

    Condensation Reactions: It is often used in condensation reactions to form larger molecules.

Common Reagents and Conditions:

    Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.

    Oxidizing Agents: Like hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed: The products formed depend on the type of reaction and the reagents used. For example, substitution reactions typically yield derivatives where the chlorine atom is replaced by another functional group .

Comparison with Similar Compounds

  • 1-(Bromo-1-pyrrolidinylmethylene)pyrrolidinium Hexafluorophosphate
  • 1-(Iodo-1-pyrrolidinylmethylene)pyrrolidinium Hexafluorophosphate
  • 1-(Fluoro-1-pyrrolidinylmethylene)pyrrolidinium Hexafluorophosphate

Comparison: Compared to its analogs, 1-(Chloro-1-pyrrolidinylmethylene)pyrrolidinium Hexafluorophosphate is unique due to its specific reactivity profile. The chlorine atom provides a balance between reactivity and stability, making it a versatile reagent in organic synthesis. Its hexafluorophosphate counterion also contributes to its solubility and stability in various solvents .

Properties

IUPAC Name

1-[chloro(pyrrolidin-1-ium-1-ylidene)methyl]pyrrolidine;hexafluorophosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16ClN2.F6P/c10-9(11-5-1-2-6-11)12-7-3-4-8-12;1-7(2,3,4,5)6/h1-8H2;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHEGCUSBUWGOQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=[N+]2CCCC2)Cl.F[P-](F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClF6N2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80371508
Record name 1-[Chloro(pyrrolidin-1-yl)methylidene]pyrrolidin-1-ium hexafluorophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135540-11-3
Record name 1-[Chloro(pyrrolidin-1-yl)methylidene]pyrrolidin-1-ium hexafluorophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(Chloro-1-pyrrolidinylmethylene)pyrrolidinium Hexafluorophosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(Chloro-1-pyrrolidinylmethylene)pyrrolidinium Hexafluorophosphate
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1-(Chloro-1-pyrrolidinylmethylene)pyrrolidinium Hexafluorophosphate
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1-(Chloro-1-pyrrolidinylmethylene)pyrrolidinium Hexafluorophosphate
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1-(Chloro-1-pyrrolidinylmethylene)pyrrolidinium Hexafluorophosphate
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1-(Chloro-1-pyrrolidinylmethylene)pyrrolidinium Hexafluorophosphate
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1-(Chloro-1-pyrrolidinylmethylene)pyrrolidinium Hexafluorophosphate

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